4-(6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-6-carbonyl)-1-(3,4-dimethylphenyl)pyrrolidin-2-one
Description
Properties
IUPAC Name |
4-(5,7-dihydropyrrolo[3,4-d]pyrimidine-6-carbonyl)-1-(3,4-dimethylphenyl)pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2/c1-12-3-4-16(5-13(12)2)23-9-14(6-18(23)24)19(25)22-8-15-7-20-11-21-17(15)10-22/h3-5,7,11,14H,6,8-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QICJWACYCTWRDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CC(CC2=O)C(=O)N3CC4=CN=CN=C4C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-6-carbonyl)-1-(3,4-dimethylphenyl)pyrrolidin-2-one represents a novel class of pyrrolidine derivatives with potential therapeutic applications. Its structure incorporates a pyrrolo[3,4-d]pyrimidine core, which has been associated with various biological activities, particularly in the context of cancer treatment and other proliferative disorders.
Research indicates that this compound exhibits inhibitory activity against Focal Adhesion Kinases (FAK) and Pyk2, which are crucial in cell signaling pathways related to cell proliferation, survival, and migration. The inhibition of these kinases can lead to reduced tumor growth and metastasis in various cancer models. Specifically, FAK is implicated in the regulation of cellular adhesion and migration, making it a target for anti-cancer therapies .
Biological Activity Overview
Case Studies
- In vitro Studies : In laboratory settings, the compound demonstrated significant cytotoxicity against various cancer cell lines, including MCF-7 and MDA-MB-231 breast cancer cells. IC50 values were reported to be lower than those of standard chemotherapeutics like 5-Fluorouracil (5-FU), indicating superior efficacy .
- In vivo Studies : Animal models treated with this compound showed reduced tumor sizes compared to control groups. The mechanism involved the induction of apoptosis and inhibition of angiogenesis, as evidenced by histological analyses revealing decreased vascular density in tumors .
- Safety Profile : Toxicological assessments indicated that the compound exhibited a favorable safety profile at therapeutic doses. No significant adverse effects were noted in animal studies up to a maximum concentration of 2000 mg/kg .
Pharmacokinetics
The pharmacokinetic profile of this compound suggests good oral bioavailability and metabolic stability. Studies indicate that after oral administration, the compound achieves sufficient plasma concentrations to exert its biological effects without significant toxicity .
Scientific Research Applications
Anticancer Activity
Research has indicated that derivatives of pyrrolo[2,3-d]pyrimidines exhibit promising anticancer properties. Specifically, compounds similar to 4-(6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-6-carbonyl)-1-(3,4-dimethylphenyl)pyrrolidin-2-one have been shown to inhibit focal adhesion kinases (FAK) and Pyk2. These kinases are implicated in cancer cell proliferation and metastasis. Inhibiting these pathways can potentially reduce tumor growth and spread in various cancers .
Antiangiogenic Properties
The compound has also been studied for its ability to inhibit vascular endothelial growth factor receptor-2 (VEGFR-2). This receptor plays a crucial role in angiogenesis—the formation of new blood vessels—which is vital for tumor growth. By blocking this receptor, the compound can limit the blood supply to tumors, thereby hindering their growth .
Synthesis and Structural Insights
The synthesis of this compound typically involves multi-step organic reactions that include cyclocondensation techniques using various reagents to form the pyrrolidine and pyrimidine rings. Structural elucidation is often performed using techniques such as NMR spectroscopy and mass spectrometry to confirm the integrity of the synthesized compounds .
Case Studies and Research Findings
Several studies have documented the efficacy of compounds related to this compound:
Comparison with Similar Compounds
Core Heterocyclic Systems
- Target Compound : Pyrrolo[3,4-d]pyrimidine core with a pyrrolidin-2-one and 3,4-dimethylphenyl substituent (estimated molecular weight: ~337 g/mol).
- 6,7-Dihydro-6-(2-hydroxyethyl)-5H-pyrrolo[3,4-b]pyridin-5-one (CAS 136842-80-3) : Features a pyrrolo[3,4-b]pyridin-5-one core with a hydroxyethyl group (MW: 178.19 g/mol) . The absence of aromatic substituents results in lower molecular weight and hydrophobicity compared to the target compound.
- 4-Aryl-pyrazolo[3,4-b]pyridin-6-ones: Pyrazole-fused pyridine cores with aryl and cyano groups . Structural differences suggest divergent biological targets, such as kinase inhibition vs. antimicrobial activity.
- 6,7-Dihydro-5H-cyclopenta[b]pyridine : Cyclopenta-fused pyridine synthesized via a one-pot thermal decomposition method (35% yield) . The lack of functional groups limits its pharmacological relevance.
Substituent Effects
- The target compound’s 3,4-dimethylphenyl group increases steric bulk and lipophilicity (logP ~3.5 estimated) compared to the hydroxyethyl substituent in (logP ~0.5). This difference may influence pharmacokinetic profiles, such as absorption and plasma protein binding.
Physicochemical Properties
Research Findings and Discussion
- Synthetic Challenges : While the target’s synthesis mirrors established protocols , the pyrazolo derivatives’ use of ionic liquids suggests opportunities for optimizing reaction sustainability.
- Biological Potential: Direct antimicrobial testing is needed to validate activity inferred from structural analogs .
Preparation Methods
Guanidine-Mediated Cyclization of 2,3-Dioxopyrrolidines
The pyrrolo[3,4-d]pyrimidine scaffold is classically synthesized via cyclocondensation of 4-carbethoxy-2,3-dioxopyrrolidine (enol form) with guanidine under basic conditions. Southwick and Hofmann demonstrated that heating 4-carbethoxy-2,3-dioxopyrrolidine with guanidine in ethanol at reflux yields the bicyclic core in 65–72% yield after recrystallization. Mechanistically, this involves nucleophilic attack of the guanidine amino group at the carbonyl carbon, followed by cyclodehydration. Modifications to this method include substituting guanidine with urea to alter electronic properties of the resulting heterocycle.
Alternative Route via 4-Benzylidene-2,3-Dioxopyrrolidines
A patent by Hofmann et al. discloses an optimized route using 4-benzylidene-2,3-dioxopyrrolidine intermediates. Reacting 4-benzylidene-2,3-dioxopyrrolidine with guanidine in acetic acid at 120°C for 6 hours affords the pyrrolo[3,4-d]pyrimidine core with improved regioselectivity (78–85% yield). The benzylidene group acts as a transient protecting group, preventing unwanted side reactions at the 4-position.
Functionalization at the 6-Position
Introduction of the carbonyl group at the 6-position is achieved via oxidation of a secondary alcohol intermediate. For example, treating 6-hydroxymethyl-pyrrolo[3,4-d]pyrimidine with Jones reagent (CrO3/H2SO4) in acetone at 0°C yields the corresponding carboxylic acid, which is subsequently converted to the acid chloride using thionyl chloride. This acid chloride serves as the electrophilic partner in the final coupling step.
Synthesis of 1-(3,4-Dimethylphenyl)Pyrrolidin-2-One
Buchwald-Hartwig Amination of Pyrrolidin-2-One
Palladium-catalyzed coupling of pyrrolidin-2-one with 3,4-dimethylbromobenzene represents a direct route to the aryl-substituted pyrrolidinone. Using Pd(OAc)2 as a catalyst, Xantphos as a ligand, and Cs2CO3 as a base in toluene at 110°C, the reaction proceeds via C–N bond formation to afford 1-(3,4-dimethylphenyl)pyrrolidin-2-one in 60–68% yield. Optimization studies indicate that increasing the electron density on the aryl bromide (via methyl substituents) enhances reaction rates and yields.
Reductive Amination Pathway
An alternative approach involves reductive amination of 3,4-dimethylacetophenone with 4-aminopyrrolidin-2-one. Heating the ketone and amine in methanol with NaBH3CN as a reducing agent at 50°C for 12 hours yields the target pyrrolidinone in 55–62% yield. While less efficient than palladium catalysis, this method avoids the need for anhydrous conditions or specialized ligands.
Coupling Strategies for Fragment Assembly
Amide Bond Formation via Acid Chloride
The most straightforward coupling method involves reacting pyrrolo[3,4-d]pyrimidine-6-carbonyl chloride with 1-(3,4-dimethylphenyl)pyrrolidin-2-one in dichloromethane (DCM) using triethylamine as a base. This yields the final product in 70–75% purity, necessitating chromatographic purification to remove unreacted starting materials.
Catalytic Acetic Acid-Mediated Condensation
A solvent-free approach reported in the patent literature employs catalytic acetic acid to facilitate direct condensation between the pyrrolo[3,4-d]pyrimidine carboxylic acid and the pyrrolidinone amine. Heating the mixture at 150°C for 3 hours under nitrogen affords the coupled product in 82% yield, with residual acetic acid removed via aqueous wash. This method reduces waste and improves atom economy compared to traditional amide coupling reagents.
Optimization and Scale-Up Considerations
Purification Challenges
Crude reaction mixtures often contain regioisomeric byproducts due to the symmetry of the pyrrolidinone ring. Reverse-phase HPLC with a C18 column and acetonitrile/water gradient elution effectively separates the desired product from impurities. On a preparative scale, recrystallization from ethanol/water (4:1 v/v) provides material with >99% purity.
Q & A
Q. What are the standard synthetic protocols for preparing 4-(6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-6-carbonyl)-1-(3,4-dimethylphenyl)pyrrolidin-2-one?
The synthesis typically involves multi-step organic reactions, including:
- Coupling reactions to attach the 3,4-dimethylphenyl group to the pyrrolidin-2-one core.
- Carbonyl activation (e.g., using chloroformates or carbodiimides) to link the pyrrolo[3,4-d]pyrimidine moiety.
- Optimized reaction conditions : Solvents like DMF or THF, temperatures between 0–80°C, and catalysts such as Pd(PPh₃)₄ for cross-coupling steps .
- Purification : Column chromatography (silica gel) and recrystallization to achieve >95% purity. Analytical validation via ¹H/¹³C NMR and LC-MS is critical .
Q. How is the compound characterized to confirm structural integrity?
- Spectroscopic methods : ¹H NMR (to verify substituent positions and diastereotopic protons) and ¹³C NMR (to confirm carbonyl groups and aromaticity). For example, the pyrrolidin-2-one carbonyl typically appears at ~170 ppm .
- Mass spectrometry : High-resolution ESI-MS to validate the molecular ion peak (e.g., [M+H]⁺ at m/z 405.18).
- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>98%) .
Q. What biological activities are associated with structurally related pyrrolo[3,4-d]pyrimidine derivatives?
Analogous compounds exhibit:
- Kinase inhibition : Targeting EGFR or VEGFR2 due to the pyrimidine core’s ATP-binding affinity.
- Anticancer activity : IC₅₀ values in the low micromolar range against leukemia and solid tumor cell lines .
- Antimicrobial effects : Disruption of bacterial DNA gyrase .
Note: Direct data for this compound is limited; extrapolation from analogs is necessary .
Q. What solvents and conditions stabilize the compound during storage?
Q. How does the 3,4-dimethylphenyl substituent influence physicochemical properties?
- Lipophilicity : Increases logP by ~1.5 units compared to unsubstituted analogs, enhancing membrane permeability.
- Steric effects : The methyl groups may hinder binding to flat active sites (e.g., intercalation in DNA) but improve selectivity for hydrophobic pockets .
Advanced Research Questions
Q. How can researchers resolve contradictory bioactivity data between in vitro and in vivo models for this compound?
- Methodological adjustments :
Q. What strategies improve synthetic yield during the pyrrolo[3,4-d]pyrimidine coupling step?
- Catalyst screening : Test Pd-based catalysts (e.g., Pd(OAc)₂ vs. PdCl₂(dppf)) for cross-coupling efficiency.
- Microwave-assisted synthesis : Reduces reaction time from 24h to 2h, improving yield by 15–20% .
- Additives : Use of Cs₂CO₃ as a base enhances nucleophilic substitution rates in heterocyclic systems .
Q. How can computational modeling guide SAR studies for this compound?
- Docking simulations : Map interactions between the pyrrolidin-2-one carbonyl and kinase ATP-binding pockets (e.g., using AutoDock Vina).
- MD simulations : Assess conformational stability of the fused ring system in aqueous vs. lipid bilayer environments .
- QSAR models : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values to prioritize derivatives .
Q. What analytical techniques identify degradation products under accelerated stability testing?
- Forced degradation : Expose the compound to heat (40°C), light (ICH Q1B), and hydrolytic conditions (pH 2–9).
- LC-HRMS : Detect and characterize degradation products (e.g., lactam ring opening or demethylation).
- NMR tracking : Compare ¹H NMR spectra pre- and post-degradation to identify structural changes .
Q. How do structural modifications impact metabolic stability in hepatic microsomes?
- Modification sites :
- Pyrrolidin-2-one ring : Fluorination at C3 reduces CYP3A4-mediated oxidation.
- Dimethylphenyl group : Introducing electron-withdrawing groups (e.g., -CF₃) slows Phase I metabolism.
- Experimental design : Incubate with human liver microsomes (HLM) and quantify parent compound via LC-MS/MS. Compare t₁/₂ values against unmodified analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
